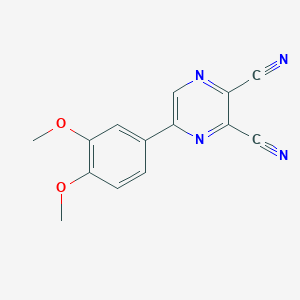![molecular formula C21H18N2O4S B493367 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B493367.png)
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a thiazole ring, a chromenone core, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chromenone core and the ethoxyphenyl group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
- 3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}-6-ethoxy-2H-chromen-2-one
Uniqueness
3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
3-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C21H18N2O4S/c1-3-26-19-7-5-4-6-16(19)22-21-23-17(12-28-21)15-11-13-10-14(25-2)8-9-18(13)27-20(15)24/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
GRVNERQFWCADGX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


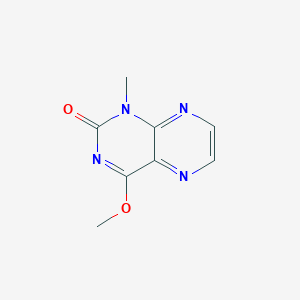
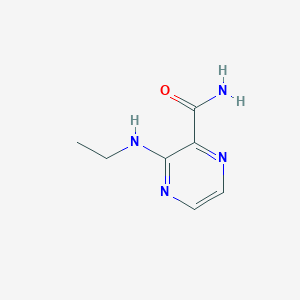
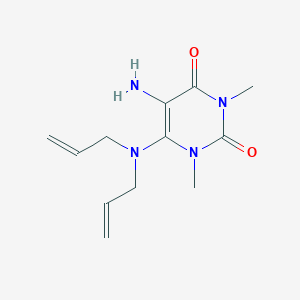
![5-Methyl-6-{[(4-methylphenyl)imino]methyl}-2,3-pyrazinedicarbonitrile](/img/structure/B493288.png)
![5-[(Mesitylimino)methyl]-6-methyl-2,3-pyrazinedicarbonitrile](/img/structure/B493290.png)

![1-Benzhydryl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493295.png)

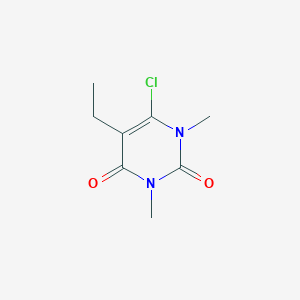

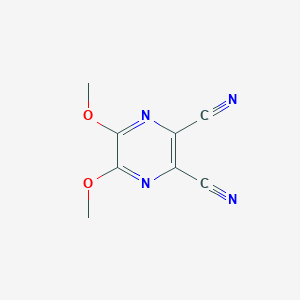
![1-(4-Methoxybenzyl)-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B493301.png)
